Tipifarnib S enantiomer
Overview
Description
6-[(S)-amino-(4-chlorophenyl)-(3-methyl-4-imidazolyl)methyl]-4-(3-chlorophenyl)-1-methyl-2-quinolinone is a diarylheptanoid.
Mechanism of Action
Target of Action
Tipifarnib S enantiomer primarily targets the enzyme farnesyltransferase (FTase) . FTase is involved in the post-translational modification of proteins, including the Ras protein, which plays a crucial role in cell signaling and is often abnormally active in cancer .
Mode of Action
this compound acts as a potent and specific inhibitor of FTase . It prevents the proper functioning of the Ras protein by inhibiting its farnesylation, a process that involves the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the pre-Ras protein . This inhibition disrupts the attachment of Ras to the cell membrane, thereby impeding its ability to transfer signals from membrane receptors .
Biochemical Pathways
The inhibition of FTase by this compound affects the MAPK pathway, leading to a reduction in its signaling . This results in the modulation of the phosphorylation levels of signal transducers and activators of transcription 3 (STAT3) and extracellular signal-regulated kinases (ERK) .
Result of Action
The inhibition of FTase by this compound leads to several molecular and cellular effects. It suppresses the growth of certain cancer cell lines, such as human pancreatic adenocarcinoma cell lines . This growth inhibition is associated with changes in the phosphorylation levels of STAT3 and ERK . In vivo, Tipifarnib treatment has been shown to induce tumor stasis or regression in certain xenograft models .
Biochemical Analysis
Biochemical Properties
Tipifarnib S enantiomer interacts with the enzyme farnesyltransferase (FTase) . FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes . Although all RAS isoforms are FTase substrates, only HRAS is exclusively dependent upon farnesylation .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . For instance, in head and neck squamous cell carcinoma (HNSCC), Tipifarnib treatment resulted in the reduction of MAPK pathway signaling, inhibition of proliferation, induction of apoptosis, and robust abrogation of neovascularization .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of farnesyltransferase (FTase), which leads to the displacement of both mutant and wild-type HRAS from membranes . This results in the reduction of MAPK pathway signaling, inhibition of proliferation, and induction of apoptosis .
Temporal Effects in Laboratory Settings
It has been shown that Tipifarnib treatment can lead to marked cytotoxicity in vitro and tumor regression in vivo .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has been shown that Tipifarnib treatment induced tumor stasis or regression in all six HRAS-mutant xenografts tested .
Metabolic Pathways
The metabolic pathways that this compound is involved in are related to the inhibition of farnesyltransferase (FTase) . This leads to the displacement of both mutant and wild-type HRAS from membranes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are related to its role as a farnesyltransferase (FTase) inhibitor . FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes .
Subcellular Localization
The subcellular localization of this compound is related to its role as a farnesyltransferase (FTase) inhibitor . FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes .
Properties
IUPAC Name |
6-[(S)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJCIYEEKOWNM-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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